3-(2-Fluoro-4-nitrophenoxy)piperidine
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Overview
Description
3-(2-Fluoro-4-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The incorporation of fluorine and nitro groups into the phenoxy ring of piperidine enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution reaction where a piperidine derivative reacts with a fluoronitrobenzene compound under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(2-Fluoro-4-nitrophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C), resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
3-(2-Fluoro-4-nitrophenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival. The presence of the fluorine and nitro groups enhances its binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
3-(2-Fluoro-4-nitrophenoxy)piperidine can be compared with other similar compounds such as:
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound also contains a fluoronitrophenoxy group but differs in its overall structure and applications.
3-(5-Fluoro-2-nitrophenoxy)piperidine: Similar in structure but with different positional isomers of the fluorine and nitro groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13FN2O3 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI Key |
XHXGIBQRTMGMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.